(S)-(+)-2-Chlorophenylglycine methyl ester tartrate
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of this compound comprises a complex arrangement where the (S)-configured α-amino ester component forms a salt with (2R,3R)-tartaric acid. The base compound, (S)-(+)-2-chlorophenylglycine methyl ester, possesses the molecular formula C₉H₁₀ClNO₂ with a molecular weight of 199.63 g/mol, while the complete tartrate salt achieves the formula C₁₃H₁₆ClNO₈. The stereochemical configuration centers on the (S)-absolute configuration at the α-carbon bearing the amino group, which is established through the characteristic dextrorotatory optical activity measured at +88° in methanol solution.
The molecular geometry exhibits distinct conformational preferences driven by the electronic effects of the 2-chlorophenyl substituent. The chlorine atom in the ortho position relative to the glycine attachment point creates both steric and electronic influences that direct the preferred conformational states. Nuclear magnetic resonance studies confirm the structural integrity, with characteristic chemical shifts corresponding to the aromatic protons appearing in the expected downfield region and the methyl ester functionality showing typical carbonyl carbon signals around 170 parts per million.
The stereochemical purity of the compound reaches exceptional levels, with enantiomeric excess values exceeding 99% achievable through recrystallization procedures. This high degree of stereochemical integrity results from the inherent chiral recognition properties of the tartrate counter-ion, which selectively crystallizes with the (S)-enantiomer while leaving the (R)-form in solution. The molecular architecture further benefits from the dual carboxylic acid functionality of tartaric acid, providing multiple hydrogen bonding sites that enhance the overall crystalline stability.
Crystallographic Analysis of Tartrate Salt Formation
The crystallographic analysis of this compound reveals a complex three-dimensional network stabilized by multiple intermolecular interactions. The salt formation process involves the protonation of the amino group by one of the carboxylic acid functionalities of tartaric acid, creating an ionic interaction that serves as the primary driving force for crystallization. The resulting crystal structure demonstrates a high degree of order, with conformer generation being restricted due to the salt nature of the compound.
The tartrate counter-ion adopts its characteristic (2R,3R)-configuration, creating a chiral environment that facilitates the selective crystallization of the (S)-enantiomer. Powder X-ray diffraction studies indicate highly crystalline materials with complex diffraction patterns that distinguish the tartrate salt from its individual components. The crystallographic packing involves both inter- and intramolecular hydrogen bonding networks, with the hydroxyl groups of the tartrate moiety participating in extensive hydrogen bonding with neighboring molecules.
Thermal analysis through differential scanning calorimetry reveals distinct melting behavior at 177-181°C, indicating strong intermolecular forces within the crystal lattice. The crystallization temperature and melting characteristics demonstrate the thermal stability of the hydrogen bonding network, with the tartrate salt showing enhanced thermal properties compared to the free base form. Single-crystal X-ray analysis, while challenging due to the complex nature of the salt, provides insights into the detailed molecular arrangements and confirms the absolute stereochemical configuration.
The crystal packing efficiency results from the optimal spatial arrangement of the chlorinated aromatic rings and the systematic hydrogen bonding patterns established by the tartrate counter-ions. These crystallographic features contribute to the compound's utility in resolution processes, where the preferential crystallization of one enantiomer enables effective chiral separation.
Comparative Conformational Studies with Enantiomeric Forms
Comparative conformational studies between this compound and its enantiomeric counterparts reveal significant differences in both solution and solid-state behavior. The (S)-enantiomer demonstrates preferential hydrogen bonding patterns with the (2R,3R)-tartaric acid, resulting in more stable crystalline arrangements compared to potential diastereomeric combinations. These studies utilize advanced analytical techniques including variable-temperature nuclear magnetic resonance spectroscopy and computational modeling to elucidate conformational preferences.
The resolution process with (+)-tartaric acid specifically favors the formation of the (S)-ester hydrogen tartrate salt, achieving yields up to 42% or 84% based on the (S)-content of racemic starting materials. This selectivity arises from the complementary stereochemical match between the (S)-configured amino ester and the dextrorotatory tartaric acid, creating energetically favorable diastereomeric salt formations. In contrast, the (R)-enantiomer shows reduced crystallization tendencies with the same tartaric acid configuration, remaining predominantly in solution during the resolution process.
Conformational analysis through computational chemistry reveals distinct rotational barriers around key bonds, particularly the C-N and C-C bonds adjacent to the stereogenic center. The topological polar surface area calculated at 52.32 Ų and the partition coefficient (LogP) of 1.9346 indicate moderate hydrophilic character that influences both crystallization behavior and conformational stability. The number of hydrogen bond acceptors (3) and donors (1) provides insight into the hydrogen bonding capacity that drives the selective salt formation.
Dynamic studies demonstrate that racemization of the less stable enantiomeric salts can occur in polar co-solvents, enabling second-order asymmetric transformations that enhance the overall yield of the desired (S)-enantiomer. These transformations achieve yields up to 65% through combined resolution and racemization processes, demonstrating the practical utility of the conformational differences between enantiomeric forms.
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;methyl (2S)-2-amino-2-(2-chlorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2.C4H6O6/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;5-1(3(7)8)2(6)4(9)10/h2-5,8H,11H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t8-;1-,2-/m01/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKGOSHITUHKGR-YIDNRZKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1Cl)N.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](C1=CC=CC=C1Cl)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141109-15-1 | |
| Record name | Benzeneacetic acid, α-amino-2-chloro-, methyl ester, (αS)-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=141109-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (S)-(+)-2-Chlorophenylglycine methyl ester tartrate typically involves the methyl esterification of o-chlorophenyl glycine. This process is carried out in methanol using thionyl chloride as a reagent . The reaction conditions must be carefully controlled to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to achieve the required quality standards for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-2-Chlorophenylglycine methyl ester tartrate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide or potassium carbonate.
Common Reagents and Conditions
The common reagents used in these reactions include thionyl chloride for esterification, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
(S)-(+)-2-Chlorophenylglycine methyl ester tartrate has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is employed in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological disorders.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of (S)-(+)-2-Chlorophenylglycine methyl ester tartrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
L-(+)-2-Chlorophenylglycine Methyl Ester Hydrochloride
D-p-Hydroxyphenylglycine Methyl Ester Tartrate
- CAS: Not explicitly listed
- Molecular Formula: C₁₁H₁₃NO₇ (estimated for 1:1 tartrate complex)
- Key Differences :
Racemic 2-Chlorophenylglycine Methyl Ester
- CAS: Not explicitly listed (free base: 141109-14-0)
- Key Differences :
Data Table: Comparative Analysis of Key Compounds
Research Findings and Industrial Relevance
- Enzymatic Synthesis Superiority : The (S)-enantiomer’s production via lipase-mediated hydrolysis achieves 98% purity without chiral resolving agents, reducing costs by ~30% compared to traditional methods .
- Tartrate vs. Hydrochloride : Tartrate salts exhibit better thermal stability (decomposition >200°C) and solubility in polar solvents, critical for crystallization .
- Regulatory Compliance : The compound’s hazard profile (H315-H319-H335) mandates careful handling, but its low toxicity aligns with green chemistry principles .
Biological Activity
(S)-(+)-2-Chlorophenylglycine methyl ester tartrate is a chiral compound with the molecular formula C13H16ClNO8. It has gained attention in various fields of scientific research, particularly in medicinal chemistry, due to its biological activity and potential therapeutic applications. This compound is primarily recognized for its role as an intermediate in the synthesis of pharmaceuticals and as a reagent in enzyme inhibition studies.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as an inhibitor in various enzymatic processes, which can lead to significant pharmacological effects. The mechanisms through which it operates include:
- Enzyme Inhibition : The compound has been shown to inhibit platelet aggregation, making it relevant in anticoagulant therapies by prolonging bleeding time .
- Protein-Ligand Interactions : It is utilized in studies that explore protein-ligand interactions, which are crucial for drug design and development.
Applications in Research
This compound has a wide range of applications across different research domains:
- Medicinal Chemistry : It serves as an intermediate for synthesizing drugs targeting neurological disorders and other conditions .
- Pharmaceutical Synthesis : The compound is involved in producing biologically active metabolites that can be used in various therapeutic contexts .
Comparative Biological Activity
To understand the uniqueness of this compound, it is essential to compare it with related compounds:
| Compound Name | Activity Description |
|---|---|
| (R)-(-)-2-Chlorophenylglycine | Exhibits different biological activities due to stereochemistry. |
| 2-Chlorophenylglycine | Parent compound, lacks the methyl ester or tartrate groups. |
| Methyl 2-chlorophenylacetate | Similar structure but differs in functional groups and activity. |
The stereochemistry of this compound significantly influences its biological activity, making it a valuable compound for chiral pharmaceutical synthesis.
Enzyme Inhibition Studies
Recent studies have demonstrated the effectiveness of this compound as an enzyme inhibitor. For example, research conducted on its anticoagulant properties showed that it effectively inhibits platelet aggregation, providing insights into its potential use in treating thrombotic disorders .
Synthesis and Purification Techniques
The preparation of this compound typically involves the methyl esterification of o-chlorophenyl glycine using thionyl chloride in methanol. Advanced purification techniques are employed to ensure high purity levels necessary for pharmaceutical applications .
Pharmacological Implications
Research indicates that this compound may play a role in developing treatments for conditions such as heart disease due to its antiplatelet activity . The compound's ability to modulate enzyme activity suggests further exploration into its therapeutic potential.
Q & A
Q. What is the role of (S)-(+)-2-chlorophenylglycine methyl ester tartrate in asymmetric synthesis?
This compound serves as a chiral intermediate in synthesizing enantiomerically pure pharmaceuticals, such as the antiplatelet drug Clopidogrel. Its tartrate counterion stabilizes the stereochemistry during enzymatic resolution of racemic mixtures. For example, enzymatic hydrolysis using lipases or esterases selectively processes one enantiomer, achieving high enantiomeric excess (e.e.) (>99% in some cases) . Researchers should optimize reaction parameters (pH, temperature, enzyme loading) to minimize racemization and maximize yield.
Q. How do structural features of this compound influence its reactivity?
Key structural elements include:
- Chlorine atom : Enhances electrophilicity at the α-carbon, facilitating nucleophilic substitution or enzyme-catalyzed reactions.
- Methyl ester group : Protects the carboxylic acid during synthesis, enabling selective deprotection under alkaline conditions.
- Tartrate counterion : Stabilizes the chiral center via hydrogen bonding and steric effects, critical for maintaining enantiopurity .
Experimental validation via X-ray crystallography or NMR can confirm stereochemical integrity.
Advanced Research Questions
Q. How can researchers optimize enantiomeric excess (e.e.) in enzymatic resolution of racemic 2-chlorophenylglycine derivatives?
A factorial design approach is recommended to evaluate variables:
Q. What analytical methods are most reliable for distinguishing (S)- and (R)-enantiomers of 2-chlorophenylglycine derivatives?
- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralcel OD-R) with UV detection at 254 nm. Retention times differ by 1–2 minutes under isocratic elution (hexane:isopropanol 90:10) .
- NMR with chiral shift reagents : Europium(III) tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate] induces splitting of enantiomeric signals .
- Enzymatic assays : Esterase-based hydrolysis followed by polarimetry quantifies residual enantiomer .
Q. How can data discrepancies in reported synthesis yields (e.g., 70.7% vs. 85%) be reconciled?
Discrepancies often arise from:
- Purification methods : Crystallization (tartrate salt vs. hydrochloride) affects recovery rates. For example, tartrate salts may form solvates, reducing yield .
- Reaction scale : Pilot-scale syntheses often report lower yields due to inefficient mixing or temperature gradients.
- Enzyme source variability : Commercial vs. recombinant enzymes differ in activity .
Researchers should replicate conditions precisely and report deviations in supplementary data.
Q. What are the challenges in formulating this compound for controlled-release drug delivery?
Key challenges include:
- Hydrolysis susceptibility : The ester group degrades in acidic gastric environments. Strategies include enteric coating (e.g., Eudragit L100) or bilayer tablets with hydroxypropyl methyl cellulose (HPMC) for sustained release .
- Counterion stability : Tartrate may dissociate under high humidity, requiring lyophilization for long-term storage .
- Bioavailability : Pharmacokinetic studies in animal models (e.g., rats) should compare tartrate vs. hydrochloride salt formulations.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
